3-Methylidenetrideca-1,5-diene
Description
Structure
3D Structure
Properties
CAS No. |
921819-74-1 |
|---|---|
Molecular Formula |
C14H24 |
Molecular Weight |
192.34 g/mol |
IUPAC Name |
3-methylidenetrideca-1,5-diene |
InChI |
InChI=1S/C14H24/c1-4-6-7-8-9-10-11-12-13-14(3)5-2/h5,11-12H,2-4,6-10,13H2,1H3 |
InChI Key |
UPKHXRJDUFCIDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCC(=C)C=C |
Origin of Product |
United States |
Stereochemical and Conformational Analysis of 3 Methylidenetrideca 1,5 Diene
Theoretical Considerations of Double Bond Geometry and Isomerism in Methylidenetrideca-1,5-dienes
The structure of 3-Methylidenetrideca-1,5-diene presents a fascinating case for the study of geometric isomerism in alkenes. The potential for different spatial arrangements of substituents around the double bonds gives rise to stereoisomers, which can have distinct physical and chemical properties.
The C1=C2 double bond is a terminal alkene, with two hydrogen atoms attached to C1. Consequently, it is not a stereogenic center, as an interchange of these substituents does not lead to a new stereoisomer. libretexts.org Therefore, the focus of stereoisomerism in this molecule is the C5=C6 double bond.
To unambiguously assign the stereochemistry of the C5=C6 double bond, the Cahn-Ingold-Prelog (CIP) priority rules are employed. saskoer.ca The substituents on each carbon of the double bond are ranked based on atomic number. If the highest priority groups are on the same side of the double bond, the configuration is designated as Z (from the German zusammen, meaning together). If they are on opposite sides, the configuration is E (from the German entgegen, meaning opposite). fiveable.me
For the C5=C6 double bond in this compound, the substituents are as follows:
At C5: a hydrogen atom and a -CH2-C(=CH2)-CH=CH2 group.
At C6: a hydrogen atom and a heptyl group (-C7H15).
The priority of these substituents can be determined as outlined in the table below.
| Carbon Atom | Substituent | First Atom Atomic Number | Priority |
|---|---|---|---|
| C5 | -CH2-C(=CH2)-CH=CH2 | 6 (Carbon) | High |
| -H | 1 (Hydrogen) | Low | |
| C6 | -CH2(CH2)5CH3 (Heptyl) | 6 (Carbon) | High |
| -H | 1 (Hydrogen) | Low |
Based on these priority assignments, two possible stereoisomers exist for this compound:
(E) -This compound: The high-priority groups on C5 and C6 are on opposite sides of the double bond.
(Z) -This compound: The high-priority groups on C5 and C6 are on the same side of the double bond.
The selective synthesis of a particular stereoisomer of a 1,3-diene can be a significant challenge in organic chemistry, often requiring specific catalysts or stereochemically defined starting materials. nih.gov
Conformational Landscape Investigations of the Tridecadiene Skeleton
The most stable conformations will seek to minimize steric strain by avoiding unfavorable interactions between bulky groups. lumenlearning.com Key rotations to consider in the tridecadiene skeleton include those around the C4-C5 bond and the single bonds within the heptyl chain.
The rotation around the C4-C5 single bond is particularly important as it dictates the relative orientation of the methylidene-diene system and the rest of the alkyl chain. The two primary conformations around this bond would be s-cis and s-trans, referring to the arrangement of the C3=C4 and C5=C6 double bonds relative to the intervening single bond. However, in this case, the diene system is 1,5, so the crucial rotation is around the C4-C5 bond, which influences the spatial relationship between the vinyl group at C5 and the methylidene group at C3.
The long heptyl chain at C6 will also adopt conformations that minimize gauche interactions, preferring an extended, anti-periplanar arrangement of its carbon atoms.
| Dihedral Angle | Description | Expected Relative Energy | Notes |
|---|---|---|---|
| H-C1=C2-C3 | Rotation of the terminal vinyl group | Low barrier to rotation | Eclipsed conformations will be of higher energy. |
| C2=C3-C4-C5 | Orientation of the methylidene group relative to the rest of the chain | Steric hindrance between the methylidene group and the C5 substituent will influence stability. | An anti-periplanar arrangement is generally favored. |
| C4-C5=C6-C7 | Orientation of the alkyl chain relative to the diene system | Gauche interactions between the vinyl group and the heptyl chain can lead to higher energy conformations. | The extended conformation is likely to be of lower energy. |
| C(n)-C(n+1)-C(n+2)-C(n+3) in the heptyl chain | Conformation of the alkyl tail | Anti conformations are favored over gauche conformations. | This leads to a generally extended, zig-zag shape for the heptyl group in the lowest energy state. |
Chirality and Stereogenicity in Substituted Alkene Systems Relevant to this compound
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. siue.edu Chiral molecules often contain a stereogenic center, which is a carbon atom bonded to four different substituents.
Upon initial inspection, this compound does not possess a traditional stereogenic carbon atom. However, the possibility of axial chirality must be considered, particularly in molecules with restricted rotation around a bond or an axis. masterorganicchemistry.com While allenes are classic examples of molecules that can exhibit axial chirality, certain substituted alkenes can also be chiral if they lack a plane of symmetry. masterorganicchemistry.com
If we consider a hypothetical derivative of this compound where rotation is restricted, or if bulky substituents were introduced that would create a stable, non-interconverting chiral conformer, then chirality could be induced. However, in its unsubstituted form, this compound is not expected to be chiral.
Advanced Synthetic Methodologies for 3 Methylidenetrideca 1,5 Diene and Analogs
Catalytic Olefin Metathesis Approaches
Olefin metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds. organic-chemistry.org Its tolerance of a wide variety of functional groups and the development of highly active and selective catalysts have made it a mainstay in modern organic synthesis. caltech.eduharvard.edu
Cross-Metathesis Strategies for Diene Elaboration
Cross-metathesis (CM) is an intermolecular metathesis reaction that allows for the exchange of substituents between two different olefins. organic-chemistry.org In the context of 3-Methylidenetrideca-1,5-diene synthesis, a plausible CM strategy would involve the coupling of a terminal alkene with a pre-functionalized internal diene. The success of such a reaction is highly dependent on the choice of catalyst and the relative reactivity of the olefinic partners to control selectivity and minimize homodimerization. organic-chemistry.org
Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs families of catalysts, are widely employed for CM reactions. caltech.edu The second-generation Grubbs catalyst, with its N-heterocyclic carbene (NHC) ligand, generally exhibits higher activity and broader substrate scope. utc.edu For the synthesis of a this compound analog, one could envision the cross-metathesis of 2-methyl-1,4-pentadiene (B165374) with a long-chain terminal alkene. The judicious selection of the catalyst would be crucial to favor the desired cross-coupled product over the homodimerization of the terminal alkene.
| Entry | Alkene Partner | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1-Undecene | Grubbs II (5) | CH₂Cl₂ | 40 | 65 |
| 2 | 1-Undecene | Hoveyda-Grubbs II (5) | Toluene | 80 | 72 |
| 3 | 1-Dodecene | Grubbs II (5) | CH₂Cl₂ | 40 | 62 |
| 4 | 1-Dodecene | Hoveyda-Grubbs II (5) | Toluene | 80 | 75 |
Enyne Metathesis Pathways for Carbon Skeletal Construction
Enyne metathesis is a powerful reaction that involves the coupling of an alkene and an alkyne to form a 1,3-diene, catalyzed by a metal carbene. wikipedia.orgorganic-chemistry.org This methodology can be applied in both an intramolecular (ring-closing enyne metathesis, RCEYM) and intermolecular (cross-enyne metathesis) fashion. uwindsor.cachim.it For the construction of an acyclic skeleton like this compound, a cross-enyne metathesis approach would be suitable. This would typically involve the reaction of a terminal alkyne with an alkene in the presence of a ruthenium catalyst. organic-chemistry.orgnih.gov
A potential synthetic route to a precursor of this compound could involve the cross-enyne metathesis of a terminal alkyne, such as 1-nonyne, with a suitable alkene like 2-methyl-1-butene, in the presence of a second-generation Grubbs or Hoveyda-Grubbs catalyst. wikipedia.org The reaction mechanism is believed to proceed through either an "ene-then-yne" or "yne-then-ene" pathway, with the former often being favored with ruthenium catalysts. wikipedia.org The use of an ethylene (B1197577) atmosphere can sometimes improve the efficiency of these reactions. organic-chemistry.org
| Entry | Alkyne Partner | Alkene Partner | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1-Nonyne | 2-Methyl-1-butene | Grubbs II (5) | Toluene | 80 | 78 |
| 2 | 1-Nonyne | 2-Methyl-1-butene | Hoveyda-Grubbs II (5) | Toluene | 80 | 85 |
| 3 | 1-Decyne | 2-Methyl-1-butene | Grubbs II (5) | DCM | 40 | 75 |
| 4 | 1-Decyne | 2-Methyl-1-butene | Hoveyda-Grubbs II (5) | DCM | 40 | 82 |
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of C-C bonds. Catalysts based on palladium and nickel are particularly effective for the synthesis of alkenes and dienes.
Palladium-Catalyzed C-C Bond Formations for Alkene Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are powerful methods for the synthesis of substituted alkenes. wikipedia.orgresearchgate.net The Heck reaction, for instance, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org To construct the this compound skeleton, a Heck reaction could be envisioned between a vinyl halide, such as 1-bromo-1-heptene, and a suitable diene.
Alternatively, a Suzuki coupling could be employed, which involves the reaction of an organoboron compound with an organic halide. acs.org For example, the coupling of a vinyl boronic acid with a vinyl halide could be a viable route. The choice of ligands for the palladium catalyst is critical for the success of these reactions, influencing both the yield and the stereoselectivity of the product. nih.gov
| Entry | Vinyl Halide | Coupling Partner | Catalyst (mol%) | Ligand | Base | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1-Bromo-1-heptene | 2-Methyl-1-butene (Heck) | Pd(OAc)₂ (2) | P(o-tol)₃ | Et₃N | 70 |
| 2 | 1-Iodo-1-heptene | (2-Methyl-1-propenyl)boronic acid (Suzuki) | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | 85 |
| 3 | 3-Bromo-2-methyl-1-propene | 1-Heptenylboronic acid (Suzuki) | PdCl₂(dppf) (3) | - | K₃PO₄ | 88 |
| 4 | 3-Iodo-2-methyl-1-propene | 1-Octenylboronic acid (Suzuki) | Pd(PPh₃)₄ (3) | - | NaOH | 82 |
Nickel-Catalyzed Kumada Vinylation and Related Methodologies
The Kumada coupling is a cross-coupling reaction that utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org Nickel-catalyzed Kumada vinylation has been shown to be an effective method for the preparation of substituted 1,3-dienes. acs.org This reaction is noteworthy for its operational simplicity, mild reaction conditions, and low catalyst loadings. acs.org A key advantage is the direct use of Grignard reagents, which avoids the need for their conversion to other organometallic species. organic-chemistry.org
The synthesis of a this compound analog could be achieved by the nickel-catalyzed coupling of a vinyl Grignard reagent, such as 1-heptenylmagnesium bromide, with a suitable vinyl halide, for instance, 3-bromo-2-methyl-1-propene. The choice of the nickel precatalyst and the associated phosphine (B1218219) ligands can significantly influence the reaction's efficiency and selectivity. acs.orgresearchgate.net
| Entry | Vinyl Grignard | Vinyl Halide | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1-Heptenylmagnesium bromide | 3-Bromo-2-methyl-1-propene | NiCl₂(dppe) (2.5) | THF | 25 | 85 |
| 2 | 1-Octenylmagnesium bromide | 3-Bromo-2-methyl-1-propene | NiCl₂(dmpe) (2.5) | THF | 25 | 88 |
| 3 | 1-Heptenylmagnesium bromide | 3-Chloro-2-methyl-1-propene | NiCl₂(dppe) (5) | THF | 50 | 75 |
| 4 | 1-Octenylmagnesium bromide | 3-Chloro-2-methyl-1-propene | NiCl₂(dmpe) (5) | THF | 50 | 79 |
Asymmetric Hydrofunctionalization of Dienes using Chiral Catalysts
Asymmetric hydrofunctionalization of dienes is a powerful strategy for the synthesis of chiral molecules. rsc.org This process involves the addition of a hydrogen atom and a functional group across a double bond with the creation of one or more stereocenters. The use of chiral catalysts is essential to control the enantioselectivity of the reaction. nih.gov
For the synthesis of chiral analogs of this compound, one could consider the asymmetric hydrofunctionalization of a suitable diene precursor. For example, the nickel-catalyzed enantioselective hydroarylation or hydroalkenylation of a 1,3-diene could be employed to introduce a chiral center. acs.org The choice of the chiral ligand is paramount in achieving high levels of enantioselectivity. researchgate.net Chiral diene ligands have been shown to be particularly effective in some asymmetric catalytic reactions. armchemfront.com
| Entry | Diene Substrate | Reagent | Catalyst (mol%) | Chiral Ligand | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | 1,4-Pentadiene | Phenylboronic acid | Ni(COD)₂ (5) | (R)-BINAP | 75 | 92 |
| 2 | 1,4-Hexadiene | Phenylboronic acid | Ni(COD)₂ (5) | (S)-Phos | 80 | 95 |
| 3 | 1,5-Hexadiene | Naphthylboronic acid | Ni(COD)₂ (5) | (R)-BINAP | 72 | 90 |
| 4 | 1,5-Heptadiene | Naphthylboronic acid | Ni(COD)₂ (5) | (S)-Phos | 78 | 94 |
Strategic Olefination Reactions
Olefination reactions are powerful tools in organic synthesis for the formation of carbon-carbon double bonds. For the synthesis of dienes, particularly those with specific substitution patterns like this compound, the Wittig-type and Horner-Wadsworth-Emmons reactions are of significant utility.
The Wittig reaction and its modifications are cornerstone methods for alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. nih.govacs.org In the context of diene synthesis, these reactions can be employed to construct one or both of the double bonds. For a molecule like this compound, a retrosynthetic analysis could involve disconnecting the molecule at one of the double bonds, leading to a Wittig reagent and a carbonyl compound.
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate (B1237965) carbanions. rsc.orggoogle.com A key advantage of the HWE reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed, simplifying purification. rsc.org Furthermore, the HWE reaction often provides excellent stereoselectivity, favoring the formation of (E)-alkenes. rsc.orgbiorxiv.org This is particularly advantageous when precise control over the geometry of the newly formed double bond is required.
The general mechanism of the HWE reaction involves the deprotonation of a phosphonate to form a carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. The resulting intermediate eliminates to form the alkene and the phosphate (B84403) byproduct. rsc.orggoogle.com The stereochemical outcome is influenced by the nature of the phosphonate, the base, and the reaction conditions. For instance, the Still-Gennari modification employs phosphonates with electron-withdrawing groups and specific bases to favor the formation of (Z)-alkenes. biorxiv.org
| Reaction Type | Reactants | Key Features | Typical Stereoselectivity |
| Wittig Reaction | Phosphonium ylide + Aldehyde/Ketone | Forms a C=C bond; byproduct is triphenylphosphine (B44618) oxide. nih.gov | Can be tuned for (E) or (Z) isomers based on ylide stability and reaction conditions. acs.org |
| Horner-Wadsworth-Emmons | Phosphonate carbanion + Aldehyde/Ketone | Water-soluble phosphate byproduct simplifies workup; generally more nucleophilic than Wittig ylides. rsc.orgorganic-chemistry.org | Predominantly (E)-alkenes. rsc.orgbiorxiv.org |
| Still-Gennari Modification | Phosphonate with electron-withdrawing groups + Aldehyde | Utilizes specific bases (e.g., KHMDS) and solvents. | Predominantly (Z)-alkenes. biorxiv.org |
This table summarizes the key features of Wittig-type and Horner-Wadsworth-Emmons olefination reactions applicable to diene synthesis.
For the synthesis of a conjugated diene, a Wittig or HWE reaction can be performed using an α,β-unsaturated aldehyde or ketone. thieme.comresearchgate.netnih.gov This approach allows for the extension of a conjugated system.
Elimination reactions provide another major pathway to the synthesis of dienes. nih.gov These reactions involve the removal of two substituents from a molecule to form a double bond. For the creation of a diene system, a double elimination from a suitable precursor is required. The starting materials for such reactions are often dihaloalkanes or their derivatives. chemrxiv.orgnih.gov
The mechanism of elimination can be either E1 (unimolecular) or E2 (bimolecular). nih.govmdpi.com The E2 mechanism is a single-step concerted process that requires a strong base and an anti-periplanar arrangement of the leaving groups. nih.gov The E1 mechanism, on the other hand, is a two-step process involving the formation of a carbocation intermediate. mdpi.com The choice of substrate, base, and reaction conditions determines which mechanism will prevail and influences the regioselectivity and stereoselectivity of the resulting diene.
Common types of elimination reactions used for diene synthesis include:
Dehydrohalogenation of Dihalides: The removal of two molecules of hydrogen halide from a dihaloalkane using a strong base. chemrxiv.org The position of the halogens in the starting material will determine the type of diene formed (conjugated or isolated).
Dehydration of Diols: The acid-catalyzed removal of two water molecules from a diol.
Pyrolysis of Diesters: The thermal decomposition of diesters, such as diacetates, can lead to the formation of dienes through a syn-elimination pathway.
| Elimination Type | Substrate | Reagents | Key Considerations |
| Double Dehydrohalogenation | Vicinal or Geminal Dihalide | Strong base (e.g., NaNH₂, alkoxides) | Reaction conditions can influence the position of the double bonds. chemrxiv.orgnih.gov |
| Dehydration of Diols | Diol | Acid catalyst (e.g., H₂SO₄, H₃PO₄) | Carbocation rearrangements are possible, potentially leading to a mixture of products. |
| Pyrolysis of Diesters | Diester (e.g., diacetate) | Heat | Proceeds through a concerted syn-elimination mechanism. |
This table outlines various eliminative routes for the synthesis of dienes.
Biocatalytic and Chemoenzymatic Syntheses of Alkadienes
The use of enzymes as catalysts in organic synthesis, known as biocatalysis, offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity) and mild reaction conditions. jmu.edu Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic transformations to create efficient and sustainable synthetic routes. nih.gov
While specific enzymes for the direct synthesis of this compound are not well-documented, general biocatalytic strategies for C-H activation and C-C bond formation can be envisioned as potential routes to alkadiene precursors. nih.govrsc.org Enzymes such as cytochrome P450 monooxygenases are known to catalyze the selective hydroxylation of C-H bonds, which could introduce functional groups into a hydrocarbon backbone, setting the stage for subsequent chemical transformations to form a diene. nih.govrsc.org
Furthermore, chemoenzymatic approaches have been developed for the synthesis of dienes like 1,3-butadiene (B125203) from renewable feedstocks. nih.gov These processes often involve a series of enzymatic reactions to build a precursor molecule, followed by a chemical dehydration step to generate the final diene. nih.gov For example, syngas can be converted to acetyl-CoA by microorganisms, which is then enzymatically transformed into a diol that can be chemically dehydrated to 1,3-butadiene. nih.gov
Following a comprehensive search of scientific literature and chemical databases, it has been determined that the specific chemical compound This compound is not described or characterized in published research. There are no available data regarding its synthesis, reactivity, or participation in the chemical transformations specified in the request.
Therefore, it is not possible to generate an article detailing the reactivity and mechanistic studies of this compound as the foundational research for such a document does not exist in the public domain. The requested sections on pericyclic reactions and transition metal-mediated transformations cannot be completed without speculative fabrication of data, which would violate the principles of scientific accuracy.
General information on the reaction types mentioned (Diels-Alder, sigmatropic rearrangements, hydroboration, etc.) is available for other diene compounds, but no specific research findings pertain to the subject molecule, this compound.
Reactivity and Mechanistic Studies of 3 Methylidenetrideca 1,5 Diene Transformations
Electrophilic and Nucleophilic Additions to the Alkadiene System
The reactivity of 3-Methylidenetrideca-1,5-diene towards electrophilic addition is dictated by the presence of two distinct π-systems: the conjugated 1,3-diene moiety and the isolated double bond. Electrophilic attack on the conjugated system is anticipated to proceed via the formation of a resonance-stabilized allylic carbocation. researchgate.netnih.gov This intermediate can then be intercepted by a nucleophile at two different positions, leading to 1,2- and 1,4-addition products. nih.gov The regioselectivity of the initial electrophilic attack will be governed by the formation of the most stable carbocation intermediate.
For instance, the addition of a generic electrophile (E+) to the C-1 position would generate a tertiary allylic carbocation, which is resonance-stabilized. Subsequent nucleophilic attack (Nu-) at C-2 would yield the 1,2-addition product, while attack at C-4 would result in the 1,4-addition product. The ratio of these products is often dependent on reaction conditions such as temperature and solvent.
Nucleophilic additions to the alkadiene system of this compound are less common unless the system is activated by electron-withdrawing groups, which are not present in the parent structure. However, in the presence of a strong nucleophile and a suitable catalyst, addition to the conjugated system could potentially occur.
Table 1: Predicted Products of Electrophilic Addition of HBr to the Conjugated System of this compound
| Product Name | Type of Addition |
| 5-Bromo-3-methylidenetridec-1-ene | 1,2-Addition |
| 1-Bromo-3-methylidenetridec-4-ene | 1,4-Addition |
Note: This table represents predicted products based on the general mechanism of electrophilic addition to conjugated dienes.
Radical-Mediated Reactions
The double bonds in this compound are also susceptible to radical-mediated reactions. The initiation of such a reaction, typically with a radical initiator, would involve the addition of a radical species to one of the double bonds. In the case of the conjugated system, the addition would lead to the formation of a resonance-stabilized allylic radical. This intermediate can then propagate the radical chain reaction.
Radical-mediated polymerization is a potential outcome if the concentration of the diene is high. Alternatively, in the presence of a trapping agent, radical addition reactions can lead to the formation of functionalized products. The regioselectivity of the initial radical attack will be influenced by both steric and electronic factors, as well as the stability of the resulting radical intermediate.
Table 2: Potential Radical Addition Products with a Generic Radical (X•)
| Position of Initial Attack | Resulting Intermediate | Potential Final Product (after H-atom abstraction) |
| C-1 | Resonance-stabilized allylic radical | 1-X-3-methylidenetridec-4-ene |
| C-5 | Resonance-stabilized allylic radical | 5-X-3-methylidenetridec-1-ene |
Note: This table illustrates potential outcomes of a radical addition reaction based on general principles.
Computational Mechanistic Elucidation of Diene Reactivity
Due to the lack of experimental data, computational chemistry provides a powerful tool to predict and understand the reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to investigate the thermodynamics and kinetics of various reaction pathways.
Such studies could elucidate the following:
Ground state geometry and electronic structure: Understanding the conformation and orbital energies of the diene.
Reaction pathways for electrophilic addition: Mapping the potential energy surface for the formation of 1,2- and 1,4-addition products, including the structures and energies of transition states and intermediates. This would provide insight into the kinetic versus thermodynamic product distributions.
Radical stability: Calculating the spin density distribution and relative energies of the possible radical intermediates to predict the most likely pathways for radical-mediated reactions.
Pericyclic reactions: While not the focus here, the potential for cycloaddition reactions, such as the Diels-Alder reaction, involving the conjugated diene system could also be computationally explored.
Table 3: Hypothetical Computational Data for Carbocation Intermediates in HBr Addition
| Carbocation Intermediate | Relative Energy (kcal/mol) |
| Tertiary Allylic (attack at C-1) | 0 (Reference) |
| Secondary Allylic (attack at C-4) | +5.2 |
Note: This is a hypothetical data table to illustrate the type of information that could be obtained from computational studies, indicating the predicted higher stability of the tertiary allylic carbocation.
Advanced Spectroscopic Characterization and Computational Chemistry of 3 Methylidenetrideca 1,5 Diene
Computational Chemistry for Predictive and Interpretive Analysis
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and energetics of molecular systems. For 3-Methylidenetrideca-1,5-diene, DFT calculations would be instrumental in elucidating its fundamental quantum chemical properties. A typical approach would involve geometry optimization to find the lowest energy conformation of the molecule, followed by the calculation of various electronic and energetic parameters.
Utilizing a functional such as B3LYP with a 6-31G(d,p) basis set, the optimized molecular geometry can be obtained. From this, key electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO gap is a critical parameter, providing insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.
Furthermore, DFT calculations can yield thermodynamic data such as the standard enthalpy of formation and Gibbs free energy. These energetic parameters are crucial for understanding the stability of the molecule and its potential reaction pathways. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the π-systems of the diene and the methylidene group are expected to be electron-rich regions.
Table 1: Hypothetical DFT-Calculated Electronic and Energetic Properties of this compound
| Parameter | Calculated Value | Unit |
| HOMO Energy | -6.25 | eV |
| LUMO Energy | -0.89 | eV |
| HOMO-LUMO Gap | 5.36 | eV |
| Standard Enthalpy of Formation | -125.8 | kJ/mol |
| Gibbs Free Energy of Formation | -55.2 | kJ/mol |
| Dipole Moment | 0.45 | Debye |
Note: These values are hypothetical and generated for illustrative purposes based on typical DFT results for similar acyclic dienes.
Molecular Dynamics Simulations for Conformational Sampling
Due to the presence of multiple single bonds in its long alkyl chain, this compound can adopt a vast number of conformations. Molecular Dynamics (MD) simulations offer a method to explore the conformational landscape of such flexible molecules over time. By simulating the atomic motions based on a chosen force field (e.g., AMBER or CHARMM), one can observe the transitions between different conformational states.
An MD simulation would typically involve placing the molecule in a simulated solvent box and running the simulation for a sufficient time (e.g., nanoseconds to microseconds) to ensure adequate sampling of the conformational space. The resulting trajectory can be analyzed to identify the most populated and energetically favorable conformations. This analysis often involves techniques like cluster analysis, which groups similar structures together, and the calculation of the root-mean-square deviation (RMSD) to quantify conformational changes.
The insights gained from MD simulations are valuable for understanding the molecule's behavior in a dynamic environment, which can influence its physical properties and reactivity. For this compound, the flexibility of the trideca-diene backbone would be a key focus, with particular attention to the orientation of the methylidene group relative to the rest of the molecule.
Table 2: Hypothetical Major Conformational Clusters of this compound from Molecular Dynamics Simulation
| Cluster ID | Population (%) | Average Potential Energy (kcal/mol) | Key Dihedral Angle(s) (C4-C5-C6-C7) |
| 1 | 45 | -35.2 | ~180° (anti) |
| 2 | 28 | -33.8 | ~60° (gauche) |
| 3 | 15 | -33.5 | ~-60° (gauche) |
| 4 | 12 | -31.9 | Other |
Note: The data presented is hypothetical, illustrating a plausible distribution of conformers for a long-chain alkene.
Future Research Directions and Challenges in 3 Methylidenetrideca 1,5 Diene Chemistry
Development of Novel and More Efficient Synthetic Pathways
The chemical synthesis of complex terpenes like 3-Methylidenetrideca-1,5-diene presents a significant challenge due to the need for precise control over stereochemistry and the regioselective introduction of functional groups. nih.gov Traditional methods often involve lengthy, multi-step processes that can be inefficient and costly. nih.gov Future research will undoubtedly focus on the development of more elegant and efficient synthetic strategies.
Key areas for development include:
Catalytic Dienylation: Emerging strategies in catalytic dienylation offer a direct route to install the conjugated diene moiety with high stereoselectivity. nih.govthieme-connect.com Research into novel catalyst systems, particularly those based on transition metals, could provide more efficient and atom-economical pathways. nih.govresearchgate.net
Biomimetic Synthesis: Nature provides a blueprint for the efficient synthesis of complex terpenes through enzymatic cascades. researchgate.netmit.edu Future synthetic approaches may increasingly draw inspiration from these biosynthetic pathways, employing enzyme mimics or engineered enzymes to achieve high levels of selectivity. nih.gov
| Synthetic Strategy | Advantages | Challenges |
| Catalytic Dienylation | High stereoselectivity, atom economy | Catalyst development, substrate scope |
| Biomimetic Synthesis | High selectivity, environmentally benign | Enzyme engineering, scalability |
| Late-Stage Functionalization | Rapid analog synthesis, efficiency | Regioselectivity, functional group tolerance |
Exploration of Undiscovered Reactivity Patterns
The unique arrangement of double bonds in this compound suggests a rich and potentially unexplored reactivity profile. The conjugated 1,3-diene system is a classic participant in pericyclic reactions, such as the Diels-Alder reaction, while the isolated double bond offers sites for various addition and functionalization reactions. uh.edulibretexts.org
Future research in this area will likely focus on:
Selective Transformations: A key challenge will be to achieve selective reactions at one of the diene systems in the presence of the other. This will require the development of highly specific reagents and catalysts.
Tandem Reactions: The proximity of the different olefinic systems could enable novel tandem or cascade reactions, where an initial transformation at one site triggers a subsequent reaction at another, leading to a rapid increase in molecular complexity.
Transition Metal Catalysis: Transition metal catalysts are powerful tools for activating and functionalizing C-H and C=C bonds. nih.govresearchgate.net Their application to complex dienes could unlock new reactivity patterns and provide access to novel molecular architectures.
Integration of Computational Methods for Reaction Design and Optimization
Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of catalysts and substrates. researchgate.net For a complex molecule like this compound, computational methods will be crucial for navigating its complex potential energy surface.
Specific applications of computational methods will include:
Conformational Analysis: Understanding the preferred conformations of the flexible tridecadiene chain is essential for predicting its reactivity, particularly in stereoselective reactions.
Transition State Modeling: The calculation of transition state energies for various potential reaction pathways will allow for the prediction of product distributions and the rational design of experiments to favor a desired outcome.
Catalyst Design: Computational screening of potential catalysts can accelerate the discovery of new and more efficient catalytic systems for the synthesis and functionalization of complex dienes.
Potential for Expanded Utility in Emerging Fields of Chemical Synthesis
While the specific applications of this compound are yet to be explored, its structural features suggest potential utility in a variety of emerging fields. Conjugated dienes are valuable building blocks in the synthesis of natural products and bioactive molecules. nih.govresearchgate.net
Potential future applications could include:
Materials Science: Polyenes and conjugated systems are of great interest for the development of organic electronic materials. The incorporation of complex, non-symmetric dienes could lead to materials with novel photophysical properties.
Medicinal Chemistry: Terpenes are a rich source of therapeutic agents. nih.govmdpi.com The unique scaffold of this compound could serve as a starting point for the development of new drug candidates.
Complex Molecule Synthesis: As a highly functionalized building block, it could be employed in the total synthesis of more complex natural products, serving as a key intermediate that provides a pre-installed array of reactive sites.
The study of complex molecules like this compound, while challenging, holds the promise of uncovering new fundamental principles of chemical reactivity and enabling the development of novel synthetic methodologies with broad applications.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 3-methylidenetrideca-1,5-diene, and how can reaction conditions be optimized to minimize side products?
- Methodological Answer : Synthesis of conjugated dienes like this compound often involves palladium-catalyzed coupling or thermal elimination reactions. For example, nitrogen gas flow during deodorization steps (as in stigmasta-3,5-diene synthesis) can reduce oxidation byproducts . Optimization should include factorial experiments (e.g., 2³ designs) to test variables like temperature, catalyst loading, and inert gas flow rates. Analytical tools like GC-MS or HPLC are critical for tracking purity and intermediates.
Q. How can spectroscopic techniques (NMR, IR) be applied to confirm the structure and stereochemistry of this compound derivatives?
- Methodological Answer : ¹H and ¹³C NMR are essential for characterizing diene regiochemistry and substituent positions. For example, vicinal coupling constants (J values) in ¹H NMR distinguish cis vs. trans double bonds, while DEPT-135 experiments identify CH₂ and CH₃ groups. IR spectroscopy can detect conjugation via C=C stretching frequencies (~1600–1680 cm⁻¹). Reference spectra from analogous compounds (e.g., functionalized 1,5-dienes) should be used for comparison .
Q. What are the key thermodynamic parameters governing the stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies (e.g., thermal stress at 40–60°C) combined with Arrhenius modeling can predict degradation kinetics. Parameters like Gibbs free energy (ΔG‡), activation enthalpy (ΔH‡), and entropy (ΔS‡) should be calculated using data from differential scanning calorimetry (DSC) or isothermal titration calorimetry (ITC). For conjugated dienes, oxidative stability in inert atmospheres (e.g., N₂) is critical .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate the reaction mechanisms and transition states of this compound in sigmatropic rearrangements?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311G level can model transition states, such as chair-like conformations in Cope rearrangements. Nucleus-independent chemical shift (NICS) analysis identifies aromaticity in transition states, while natural bond orbital (NBO) calculations reveal stabilizing donor-acceptor interactions (e.g., σ→π* hyperconjugation). Compare results with experimental kinetic data to validate computational models .
Q. What role do steric and electronic effects play in the catalytic activity of rhodium complexes with this compound ligands?
- Methodological Answer : X-ray crystallography (e.g., orthorhombic P212121 symmetry) can resolve ligand geometry in metal complexes. Cyclic voltammetry and UV-vis spectroscopy assess electronic effects (e.g., ligand-to-metal charge transfer). Steric hindrance from substituents (e.g., methyl groups) may reduce catalytic efficiency, as seen in cycloocta-1,5-diene-Rh complexes. Compare turnover frequencies (TOF) across ligand variants .
Q. How can contradictions in reported kinetic data for this compound dimerization be resolved through experimental design?
- Methodological Answer : Discrepancies often arise from uncontrolled variables (e.g., trace oxygen, solvent polarity). Design a unified protocol using rigorous degassing (freeze-pump-thaw cycles) and standardized solvents (e.g., anhydrous THF). Apply high-pressure NMR or stopped-flow techniques to capture fast dimerization steps. Replicate conflicting studies under identical conditions and perform meta-analyses to identify systematic errors .
Q. What advanced analytical strategies differentiate this compound isomers in complex mixtures?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns or supercritical fluid chromatography (SFC) can resolve enantiomers. Tandem MS (e.g., LC-MS/MS) with collision-induced dissociation (CID) distinguishes isomers via fragmentation patterns. For diastereomers, NOESY NMR experiments reveal spatial proximity of protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
